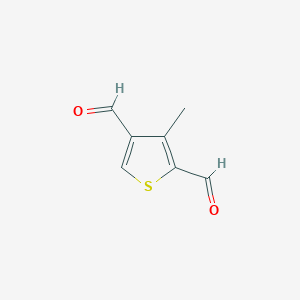

3-Methylthiophene-2,4-dicarbaldehyde

Description

3-Methylthiophene-2,4-dicarbaldehyde is a thiophene-derived compound featuring aldehyde functional groups at the 2- and 4-positions and a methyl substituent at the 3-position. The aldehyde groups in such derivatives are typically introduced via oxidation or hydrolysis of ester precursors, though specific protocols for 3-methylthiophene-2,4-dicarbaldehyde remain inferred from related methodologies.

Thiophene aldehydes are critical intermediates in organic synthesis, particularly for constructing conjugated systems in materials science and pharmaceuticals. The methyl group at the 3-position likely enhances steric and electronic modulation, influencing reactivity and crystallinity.

Propriétés

Numéro CAS |

174148-87-9 |

|---|---|

Formule moléculaire |

C7H6O2S |

Poids moléculaire |

154.19 g/mol |

Nom IUPAC |

3-methylthiophene-2,4-dicarbaldehyde |

InChI |

InChI=1S/C7H6O2S/c1-5-6(2-8)4-10-7(5)3-9/h2-4H,1H3 |

Clé InChI |

FTKHLOBMGPBGJD-UHFFFAOYSA-N |

SMILES |

CC1=C(SC=C1C=O)C=O |

SMILES canonique |

CC1=C(SC=C1C=O)C=O |

Synonymes |

2,4-Thiophenedicarboxaldehyde, 3-methyl- (9CI) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

3,3′-Bithiophene-2,2′-dicarbaldehyde

- Structure : Comprises two thiophene rings linked at the 3-positions, with aldehyde groups at the 2- and 2′-positions.

- Properties : Enhanced π-conjugation due to the bithiophene backbone, making it suitable for optoelectronic applications. In contrast, 3-methylthiophene-2,4-dicarbaldehyde has a single thiophene ring, limiting conjugation but offering simpler functionalization pathways.

- Synthesis: Prepared via cross-coupling reactions, as suggested by the nomenclature in . The absence of methyl substituents in this compound reduces steric hindrance during polymerization .

2,5-Dimethyl-1-phenyl-sulfonyl-1H-pyrrole-3,4-dicarbaldehyde

- Structure : Pyrrole core with sulfonyl and phenyl substituents, differing from thiophene’s sulfur heterocycle.

- Crystallinity : The pyrrole derivative exhibits a dihedral angle of 88.7° between the pyrrole and phenyl rings, with C–H···O hydrogen bonding forming a 3D framework . Thiophene derivatives (e.g., diethyl carboxylates in ) display similar hydrogen-bonding patterns but with S···S interactions influencing packing .

- Reactivity : The sulfonyl group in the pyrrole derivative enhances electrophilicity at the aldehyde positions, whereas the methyl group in 3-methylthiophene-2,4-dicarbaldehyde may direct regioselectivity in condensation reactions.

Benzene-1,4-dicarbaldehyde

- Structure : Aromatic benzene ring with aldehyde groups at para positions.

- Applications : Widely used in polymer synthesis via Wittig reactions (e.g., green fluorescent polymers in ). Thiophene analogs, such as 3-methylthiophene-2,4-dicarbaldehyde, offer superior electron mobility due to sulfur’s polarizability, making them preferable in conductive materials .

- Thermal Properties : Benzene derivatives generally exhibit higher melting points (e.g., 204–206°C for hydrazide analogs in ) compared to thiophene aldehydes, which may have lower melting points due to reduced symmetry .

3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde

- Structure : Chlorinated pyrrole with phenyl and aldehyde groups.

- Electrophilicity : Chlorine atoms increase electrophilicity at the aldehyde positions, facilitating nucleophilic additions. In contrast, the methyl group in 3-methylthiophene-2,4-dicarbaldehyde may stabilize intermediates via hyperconjugation .

- Biological Activity : Chlorinated pyrroles are explored for anticancer applications, whereas thiophene aldehydes are leveraged in radiopharmaceuticals (e.g., intermediates in ) .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.